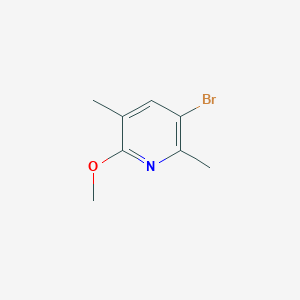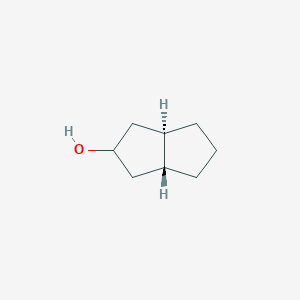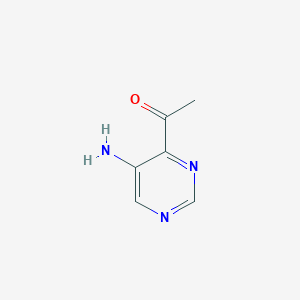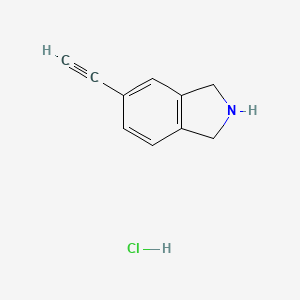
3-Bromo-6-methoxy-2,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methoxy-2,5-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and dimethyl groups attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2,5-dimethylpyridine typically involves the bromination of 6-methoxy-2,5-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-Bromo-6-methoxy-2,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridines.
科学的研究の応用
3-Bromo-6-methoxy-2,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Possible applications in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-6-methoxy-2,5-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
3-Bromo-6-methoxy-2,4-dimethylpyridine: Similar structure but with a different substitution pattern on the pyridine ring.
3-Bromo-2,6-dimethylpyridine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness
3-Bromo-6-methoxy-2,5-dimethylpyridine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
5-bromo-2-methoxy-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10-8(5)11-3/h4H,1-3H3 |
InChIキー |
CMPGWKOPOJDFBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1OC)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)








![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)


